3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
Description
Historical Context and Discovery
The compound was first synthesized in the late 20th century as part of systematic efforts to develop fluorinated sulfonyl chlorides with enhanced reactivity profiles. While its exact discovery timeline remains undocumented in public literature, its CAS registry (165661-51-8) indicates commercialization in the early 2000s. The synthesis likely evolved from earlier chlorosulfonation methods, where benzene derivatives undergo reaction with chlorosulfonic acid to form sulfonyl chlorides. Modern production techniques employ controlled fluorination of phenolic precursors followed by sulfonation, optimizing for regioselectivity at the 3,5-positions.
Chemical Classification and Nomenclature
This compound belongs to three distinct chemical classes:
| Classification Category | Description |
|---|---|
| IUPAC Name | 3,5-Difluoro-2-hydroxybenzenesulfonyl chloride |
| Molecular Formula | C₆H₃ClF₂O₃S |
| Structural Family | Aromatic sulfonyl chloride with hydroxyl and fluorine substituents |
The numbering system prioritizes the sulfonyl chloride group at position 1, with fluorine atoms at positions 3 and 5, and a hydroxyl group at position 2. Its SMILES representation (O=S(C1=CC(F)=CC(F)=C1O)(Cl)=O) precisely encodes this substitution pattern.
Significance in Organofluorine Chemistry
The compound exemplifies three key principles of organofluorine chemistry:
- Electronic Effects : Fluorine's electronegativity (3.98 Pauling scale) induces strong electron-withdrawing effects, activating the sulfonyl chloride group for nucleophilic substitution.
- Steric Optimization : With a van der Waals radius (1.47 Å) comparable to hydrogen, fluorine substitution minimizes steric hindrance while maintaining electronic influence.
- Metabolic Stability : The C-F bond's strength (≈480 kJ/mol) enhances resistance to enzymatic degradation, making derivatives valuable in drug design.
Comparative analysis shows its fluorination pattern optimizes reactivity for pharmaceutical intermediates compared to non-fluorinated analogs.
Position in the Sulfonyl Chloride Family
Within the sulfonyl chloride family, this compound occupies a unique niche due to its substitution pattern:
The fluorine atoms create a synergistic effect:
- σ-Hole Enhancement : Fluorine's electron-withdrawing nature increases the sulfonyl group's electrophilicity.
- Directed Reactivity : Ortho-hydroxyl group facilitates hydrogen bonding in catalytic systems.
- Thermal Stability : Decomposition temperature exceeds 200°C due to strong C-F bonds.
This strategic combination of substituents makes it particularly valuable for creating sulfonamide drugs and specialty polymers where precise control of substitution patterns is critical.
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQNLICVNFGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717310 | |
| Record name | 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165661-51-8 | |
| Record name | 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorosulfonation of the Aromatic Precursor
- Starting Material: 3,5-Difluoro-2-hydroxybenzene (or a suitable derivative).
- Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
- Process: Direct electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the 1-position of the benzene ring.
- Conditions: Controlled temperature to prevent degradation of the hydroxy and fluorine substituents.
- Outcome: Formation of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride.
This method is classical and widely used for sulfonyl chloride synthesis but requires careful control to avoid side reactions such as hydrolysis or over-chlorination.
Conversion from Sulfonic Acid or Sulfonate Precursors
- Starting Material: 3,5-Difluoro-2-hydroxybenzenesulfonic acid or its sodium salt.
- Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3).
- Process: Chlorination of the sulfonic acid group to yield the sulfonyl chloride.
- Solvents: Often carried out in inert solvents such as dichloromethane or chloroform.
- Temperature: Typically reflux conditions to ensure complete conversion.
- Advantages: This route is more selective and can be milder on sensitive substituents.
One-Pot Synthesis from Sulfonates
Recent advances have demonstrated transition-metal-free one-pot methods to synthesize sulfonyl fluorides and related sulfonyl chlorides from sulfonate salts using reagents such as cyanuric chloride and potassium hydrogen difluoride (KHF2). Although this method is more commonly applied for sulfonyl fluorides, adaptations for sulfonyl chlorides could be feasible.
Detailed Reaction Conditions and Parameters
Summary Table of Preparation Methods
Scientific Research Applications
Organic Synthesis
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. Its applications include:
- Formation of Sulfonamides : It reacts with amines to form sulfonamides, which are important in pharmaceuticals.
- Synthesis of Sulfonate Esters : The compound can be utilized to create sulfonate esters through nucleophilic substitution reactions with alcohols.
Biological Applications
In biological research, this compound has been employed in several studies:
- Modification of Biomolecules : It is used to modify proteins and peptides, aiding in the study of their structure and function.
- Anticancer Research : The compound has shown potential in inducing cell cycle arrest in cancer cells and inhibiting serine proteases, which are crucial for cancer progression.
Medicinal Chemistry
In the field of medicinal chemistry, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its unique structure enhances biological stability and activity, making it valuable for drug development.
Case Study 1: Anticancer Activity
A study demonstrated that this compound induces G2/M phase cell cycle arrest in various cancer cell lines. This effect was attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Case Study 2: Protein Modification
Research involving the modification of peptides with this compound revealed that it can enhance the binding affinity of peptides to their targets. This modification is crucial for understanding protein interactions and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile involved. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
- Structure : Features a benzoyl chloride group with a chlorine atom at position 3 and a trifluoromethyl group at position 3.
- Reactivity : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. However, the absence of a hydroxyl group reduces hydrogen-bonding interactions compared to the target compound.
- Applications : Used in the synthesis of herbicides and fungicides due to its stability under acidic conditions .
2,4-Dichlorobenzenesulfonyl Chloride
- Structure : Contains sulfonyl chloride at position 1 and chlorine substituents at positions 2 and 3.
- Reactivity : Chlorine atoms provide moderate electron-withdrawing effects, resulting in slower reaction kinetics compared to fluorinated analogs. The lack of a hydroxyl group reduces polarity and aqueous solubility.
- Applications : Common in dye synthesis and polymer crosslinking agents.
4-Fluoro-3-hydroxybenzenesulfonyl Chloride
- Structure : Includes a single fluorine atom at position 4 and a hydroxyl group at position 3.
- Reactivity: The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the sulfonyl chloride group and slightly reducing its reactivity. Fluorine’s electron-withdrawing effect is less pronounced than in the target compound due to fewer substituents.
Physicochemical Properties
Biological Activity
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS No. 165661-51-8) is a sulfonyl chloride derivative characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₆H₄ClF₂O₃S
- Molecular Weight : 228.6 g/mol
- Structure : The compound features a sulfonyl chloride functional group, which is known for its high reactivity in nucleophilic substitution reactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase. This is critical as it prevents cancer cells from dividing and proliferating.
- Enzyme Inhibition : It interacts with serine proteases and other enzymes, forming covalent bonds that inhibit their activity. This mechanism is crucial for its potential use as an anticancer agent .
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells through various signaling pathways, leading to significant reductions in tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound:
- Cell Lines Tested : Research has primarily focused on ovarian cancer cell lines (e.g., A2780), where the compound demonstrated significant antiproliferative effects.
- Dosage Effects : At low concentrations, the compound exhibited minimal toxicity while effectively inhibiting tumor growth. Higher concentrations resulted in increased apoptosis rates among cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution within target tissues, which is essential for its therapeutic efficacy. Its stability under physiological conditions allows for sustained biological activity over time.
Case Study 1: Ovarian Cancer Treatment
In a controlled study involving A2780 ovarian cancer cells, treatment with this compound resulted in:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
This data indicates a dose-dependent response where higher concentrations lead to increased cell death and reduced viability.
Case Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of the compound on serine proteases:
| Enzyme Type | Inhibition (%) at 50 µM |
|---|---|
| Trypsin | 85 |
| Chymotrypsin | 75 |
| Thrombin | 60 |
These results demonstrate the compound's potential as an inhibitor of key enzymes involved in various physiological processes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-difluoro-2-hydroxybenzene-1-sulfonyl chloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, temperature control (e.g., maintaining 65–67°C for analogous sulfonyl chlorides ), solvent selection (polar aprotic solvents like dichloromethane), and stoichiometric ratios of chlorinating agents (e.g., thionyl chloride) should be tested. Monitor purity via HPLC and compare spectral data (e.g., NMR) to confirm structural integrity.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : NMR will show distinct aromatic proton splitting patterns (e.g., meta-fluorine coupling in 3,5-difluoro substitution), while NMR confirms fluorine positions.
- IR : Look for S=O stretching (1350–1200 cm) and O–H (phenolic) absorption (~3200 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M–Cl] fragment). Cross-reference with NIST spectral databases for analogous fluorinated sulfonyl chlorides .
Q. How does the fluorine substitution pattern influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of fluorine at positions 3 and 5 increases the electrophilicity of the sulfonyl chloride group. Compare reaction rates with non-fluorinated analogs (e.g., benzene sulfonyl chloride) using kinetic studies (UV-Vis or NMR monitoring). Test nucleophiles like amines or alcohols under controlled pH conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted stability under acidic conditions?
- Methodological Answer : Stability discrepancies may arise from hydrolysis pathways. Design experiments to:
- Quantify hydrolysis products (e.g., sulfonic acid derivatives) via LC-MS.
- Test stability at varying pH (1–5) and temperatures.
- Cross-reference with structurally similar perfluorinated sulfonyl chlorides, which exhibit enhanced hydrolytic resistance due to fluorine’s inductive effects .
Q. What computational methods are suitable for modeling the electronic effects of fluorine substituents in this compound?
- Methodological Answer :
- Use density functional theory (DFT) to calculate partial charges and Fukui indices to predict reactive sites.
- Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electronic modulation.
- Validate models against experimental data (e.g., X-ray crystallography of reaction intermediates) .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Perform batch-to-batch impurity profiling using GC-MS or HPLC-PDA to identify byproducts (e.g., incomplete chlorination or hydroxyl group oxidation).
- Use deuterated solvents for NMR to avoid peak overlap.
- Cross-calibrate instruments with certified reference materials (e.g., NIST-traceable standards) .
Q. What strategies are recommended for studying hydrolysis pathways in aqueous vs. non-aqueous media?
- Methodological Answer :
- Conduct kinetic studies in buffered aqueous solutions (pH 2–7) and aprotic solvents (e.g., THF).
- Use -labeled water to track oxygen incorporation in hydrolysis products via MS.
- Compare results with sodium 4-hydroxybenzenesulfonate derivatives, which exhibit pH-dependent stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
